3-Phenoxypyridin-2-amine
Overview
Description
3-Phenoxypyridin-2-amine: is an organic compound with the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol It is a derivative of pyridine, characterized by the presence of a phenoxy group attached to the pyridine ring
Mechanism of Action
Target of Action
This compound is a relatively new chemical entity and its specific molecular targets are still under investigation .
Mode of Action
As a phenoxypyridine derivative, it may interact with its targets in a manner similar to other phenoxypyridine compounds . .
Biochemical Pathways
Phenoxypyridine compounds have been found to be active in various biochemical pathways, but the specific pathways influenced by 3-Phenoxypyridin-2-amine are still under investigation .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant, suggesting good bioavailability .
Biochemical Analysis
Biochemical Properties
It is known that this compound has a high gastrointestinal absorption and can permeate the blood-brain barrier . It is not a substrate for P-glycoprotein, a major drug efflux transporter, suggesting that it may have good bioavailability
Molecular Mechanism
It is known that this compound can inhibit CYP1A2, an enzyme involved in drug metabolism . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression induced by 3-Phenoxypyridin-2-amine remain to be determined.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenoxypyridin-2-amine typically involves the reaction of 2-aminopyridine with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction between 2-aminopyridine and phenol. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Phenoxypyridin-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridines .
Scientific Research Applications
Chemistry: In chemistry, 3-Phenoxypyridin-2-amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It has shown promise in the development of new drugs targeting specific enzymes and receptors.
Comparison with Similar Compounds
2-Aminopyridine: A precursor in the synthesis of 3-Phenoxypyridin-2-amine.
Phenol: Another precursor used in the synthesis.
Pyridine Derivatives: Compounds with similar structures but different substituents on the pyridine ring.
Uniqueness: this compound is unique due to the presence of both an amine group and a phenoxy group on the pyridine ring. This combination imparts distinct chemical properties, making it valuable in various applications.
Properties
IUPAC Name |
3-phenoxypyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c12-11-10(7-4-8-13-11)14-9-5-2-1-3-6-9/h1-8H,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTHRNDBNYACBS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(N=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
391906-83-5 | |
Record name | 3-Phenoxypyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.